1,5-Dithiacyclododecane-6,12-dione
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Overview
Description
1,5-Dithiacyclododecane-6,12-dione is a chemical compound with the molecular formula C₁₀H₁₆O₂S₂. It is characterized by a twelve-membered ring containing two sulfur atoms and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dithiacyclododecane-6,12-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate dithiols with diketones under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the twelve-membered ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dithiacyclododecane-6,12-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioethers or amine derivatives.
Scientific Research Applications
1,5-Dithiacyclododecane-6,12-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,5-Dithiacyclododecane-6,12-dione involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit unique properties and activities, depending on the metal ion and the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione: Similar structure but contains oxygen atoms in the ring.
1,9-Dioxa-3,6-dithiacyclotridecane-10,12-dione: Contains additional oxygen atoms and a larger ring size.
Uniqueness
1,5-Dithiacyclododecane-6,12-dione is unique due to its specific ring size and the presence of both sulfur and ketone groups. This combination allows it to form stable complexes with a variety of metal ions, making it versatile for different applications .
Properties
CAS No. |
89863-26-3 |
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Molecular Formula |
C10H16O2S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
1,5-dithiacyclododecane-6,12-dione |
InChI |
InChI=1S/C10H16O2S2/c11-9-5-2-1-3-6-10(12)14-8-4-7-13-9/h1-8H2 |
InChI Key |
ASUAVEBZOQAWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)SCCCSC(=O)CC1 |
Origin of Product |
United States |
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